molecular formula C23H30N2O3S B8049350 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane

5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane

Cat. No.: B8049350
M. Wt: 414.6 g/mol
InChI Key: YFNXQASEOBGQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique fused ring systems. The presence of benzyl, isopropyl, tosyl, and oxadiazine groups in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The benzyl and isopropyl groups are usually introduced through subsequent reactions involving benzyl chloride and isopropyl alcohol, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Tosyl chloride (TsCl) is often used for introducing the tosyl group.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Introduction of various substituents leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows for the development of new synthetic pathways and the exploration of novel chemical reactions.

Biology: In biological research, 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane is used to study enzyme inhibition and receptor binding. Its interactions with biological macromolecules provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential applications in drug discovery and development. Its structural complexity makes it a candidate for designing new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane exerts its effects involves interactions with molecular targets and pathways. The specific binding sites and pathways depend on the context in which the compound is used, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

  • 6-Isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane

  • 5-Benzyl-8-oxa-2,5-diazaspiro[3.5]nonane

Uniqueness: 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane stands out due to its combination of benzyl, isopropyl, tosyl, and oxadiazine groups, which confer unique chemical and biological properties not found in its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and diverse reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Biological Activity

5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores its biological activity by reviewing available data from patents, scientific literature, and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a spirocyclic arrangement, which contributes to its unique biological properties. The molecular formula is C17H22N2O3SC_{17}H_{22}N_2O_3S, and it features both aromatic and aliphatic components that may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Neuroprotective Effects : Related compounds have shown potential in enhancing neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and function.
  • Anticancer Properties : The compound has been investigated as an inhibitor of the menin-MLL interaction, which is significant in various leukemias. This interaction is critical for the transcriptional regulation of genes involved in cell proliferation and survival.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Interactions : By targeting protein-protein interactions such as menin and MLL, the compound may disrupt pathways essential for tumor growth.
  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to influence dopamine receptor activity, suggesting potential applications in treating neuropsychiatric disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionEnhances BDNF levels in neuronal models
AnticancerInhibits menin-MLL interaction
Dopamine Receptor ModulationPotential D(3) receptor antagonist

Table 2: Structural Features Affecting Activity

Structural FeatureInfluence on Activity
Spirocyclic StructureEnhances binding affinity
Aromatic SubstituentsImproves lipophilicity
Tosyl GroupIncreases stability and solubility

Case Studies

Several studies have explored the effects of related compounds:

  • Neuroprotective Study : In a rat model, treatment with similar diazaspiro compounds resulted in significant improvements in motor and cognitive functions post-lesioning, attributed to increased BDNF levels and reduced oxidative stress markers .
  • Cancer Treatment Trials : Preclinical trials indicated that compounds inhibiting the menin-MLL interaction led to reduced proliferation of leukemia cells in vitro, highlighting their potential as therapeutic agents in hematological malignancies .

Properties

IUPAC Name

5-benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-18(2)22-14-28-17-23(25(22)13-20-7-5-4-6-8-20)15-24(16-23)29(26,27)21-11-9-19(3)10-12-21/h4-12,18,22H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNXQASEOBGQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COCC(N3CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.